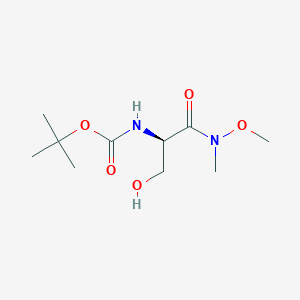

叔丁基(R)-1-(N-甲氧基-N-甲基氨基甲酰基)-2-羟乙基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carbamates involves strategies that offer control over the stereochemistry and functional group compatibility. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005). These serve as building blocks in organic synthesis, showcasing the compound's role in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of tert-butyl and carbamate functional groups. These groups influence the reactivity and stability of the molecule. For instance, studies on similar compounds, such as tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, highlight the importance of structural elements in synthetic applications (Qin et al., 2014).

Chemical Reactions and Properties

Tert-butyl carbamates participate in a variety of chemical reactions, including kinetic resolution and enantioselective syntheses. For example, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification demonstrates the compound's capacity for generating optically pure enantiomers, essential for pharmaceutical applications (Piovan, Pasquini, & Andrade, 2011).

Physical Properties Analysis

The physical properties of tert-butyl carbamates, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in synthesis. While specific data for tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate might not be readily available, analogs provide valuable insights. For instance, the crystalline structure and hydrogen bonding patterns of related carbamates influence their solubility and reactivity (Howie et al., 2011).

科学研究应用

平行动力学拆分

- 不对称合成中的应用:与感兴趣的化合物密切相关的叔丁基(RS)-3-氧基取代的环戊-1-烯-羧酸酯已用于平行动力学拆分,以不对称合成差异保护的 3-氧基取代的顺式戊辛和反式戊辛衍生物。此过程有助于有效生产具有高非对映异构体和对映体过量的化合物 (Aye 等人,2008 年)。

折叠肽研究的前体

- 作为前体的作用:一种名为 Boc-AzAla-Ala-OMe 的化合物,其结构与查询的化合物相似,可作为基于氮杂/α-二肽寡聚化研究新型折叠肽的前体。该化合物的结构和氢键有助于其在该研究中的作用 (Abbas 等人,2009 年)。

生物素合成中的中间体

- 生物素合成中的关键中间体:叔丁基(4R)-4-(甲氧基甲基氨基甲酰基)-2,2-二甲基噻唑烷-3-羧酸酯,是所讨论化合物的类似物,是天然产物生物素合成中的关键中间体。此合成过程对于理解必需生物分子的生物合成至关重要,例如脂肪酸、糖和 α-氨基酸 (Qin 等人,2014 年)。

有机合成中的构件

- 在有机合成中的作用:叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯,结构相似的化合物,已被制备并用作有机合成中的构件。它们在与有机金属的反应中表现为 N-(Boc)-保护的亚硝酮,展示了它们在合成化学领域的用途 (Guinchard 等人,2005 年)。

酶促动力学拆分

- 在对映选择性合成中的应用:叔丁基 2-(1-羟乙基)苯基氨基甲酸酯的酶促动力学拆分,另一种密切相关的化合物,突出了其在获得光学纯对映异构体中的应用。此过程展示了该化合物在生产手性有机硒化物和有机碲化物中的作用,而这在药物化学中很重要 (Piovan 等人,2011 年)。

安全和危害

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

未来方向

This involves potential future research directions or applications for the compound. It may include potential therapeutic uses, industrial applications, or areas for further study.

Please note that the availability of this information may vary depending on how well-studied the compound is. For less common or newly synthesized compounds, some of this information may not be available. Always refer to reliable sources for information on chemical compounds.

属性

IUPAC Name |

tert-butyl N-[(2R)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHNFMPUFGYKTR-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)

![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)

![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)